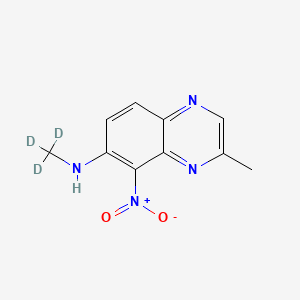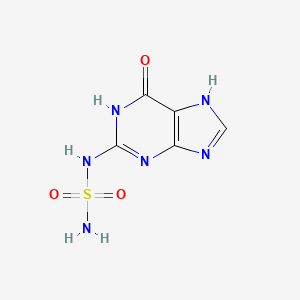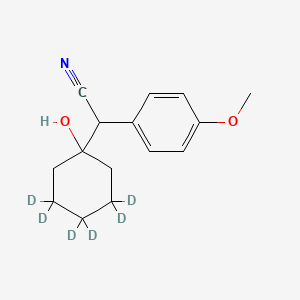![molecular formula C16H20N2O5S B562189 N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) CAS No. 1331889-45-2](/img/structure/B562189.png)
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)” is a stable isotope-labelled compound . It has a molecular formula of C16 D5 H15 N2 O5 S and a molecular weight of 357.436 . This compound is available in a neat format .
Molecular Structure Analysis
The molecular structure of this compound includes an acetamino group, a hydroxphenyl group, and a cysteine group . The compound also contains deuterium atoms, as indicated by the “d5” in its name . The presence of these deuterium atoms suggests that this compound is used in studies involving stable isotope labelling .Physical And Chemical Properties Analysis
This compound is a pale pink solid that is soluble in chloroform and methanol .Applications De Recherche Scientifique
Cancer Research
This compound is utilized in cancer research for its potential role in antibody-drug conjugates (ADCs) . ADCs are a class of targeted cancer therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for more precise targeting of cancer cells.
Metabolic Disease Studies
The deuterated form of this compound can be used to investigate metabolic pathways related to diseases such as diabetes and obesity. It helps in understanding the role of specific enzymes in disease progression .
Neurological Disease Research
Researchers use this compound to study neurological diseases by observing changes in the brain’s biochemistry. It can help in identifying biomarkers for diseases like Alzheimer’s and Parkinson’s .
Inflammation and Immunology
In the field of immunology, this compound aids in studying the inflammatory response and autoimmune disorders. It can be used to track the metabolism of cells involved in the immune response .
Environmental Pollutant Standards
Stable isotope-labeled compounds like this one are used as standards for detecting environmental pollutants in air, water, soil, sediment, and food, which is crucial for environmental safety assessments .
Drug Metabolism and Pharmacokinetics
The compound is significant in pharmacokinetic studies to understand how drugs are metabolized in the body. It helps in determining the half-life and bioavailability of pharmaceuticals .
Antibiotic Research
It has applications in antibiotic research, where it can be used to study the efficacy and resistance mechanisms of new antibiotic compounds .
Biochemical Assay Development
This compound is also used in the development of biochemical assays that measure enzyme activity, receptor binding, and other biochemical processes, which are fundamental in drug discovery and diagnostics .
Orientations Futures
Stable isotope-labelled compounds like “N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)” have a wide range of applications. They are used in metabolic research, environmental studies, clinical diagnostics, and organic chemistry . In the future, we can expect to see continued use of these compounds in these and potentially new areas of research.
Propriétés
IUPAC Name |
prop-2-enyl (2R)-2-acetamido-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-4-7-23-16(22)13(18-11(3)20)9-24-15-8-12(17-10(2)19)5-6-14(15)21/h4-6,8,13,21H,1,7,9H2,2-3H3,(H,17,19)(H,18,20)/t13-/m0/s1/i2D3,5D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLTMPLLWYRSB-ZMPJHPQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OCC=C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)OCC=C)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675514 |
Source


|
| Record name | Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1331889-45-2 |
Source


|
| Record name | Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)